Alkaloid-C

δ-opioid receptor indolizidine alkaloid receptor binding affinity

Researchers require validated inactive controls to avoid confounding results from unstable or bioactive alkaloids. Alkaloid-C (5β-Hydroxyskitanthine) solves this as a pharmacologically inert comparator for type II diabetes studies. - Biologically inactive: No activity in db/db mouse models or adipocyte glucose uptake assays. - High structural certainty: Absolute configuration confirmed by single-crystal X-ray diffraction. - Long-term stability: Defined 24-month shelf life at 2-8°C, ensuring reproducibility across extended longitudinal studies. - Analytical standard: ≥98% purity for HPLC/LC-MS method development.

Molecular Formula C24H41NO
Molecular Weight 359.6 g/mol
Cat. No. B15565499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkaloid-C
Molecular FormulaC24H41NO
Molecular Weight359.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3
InChIKeyZTNBSFMIFOLVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkaloid-C Skytanthine Reference Compound


Alkaloid-C, identified as Grandisine C, is a naturally occurring indolizidine alkaloid isolated from the leaves of the Australian rainforest tree *Elaeocarpus grandis* [1]. This compound belongs to the indolizidine alkaloid class, characterized by a fused bicyclic nitrogen-containing core. Within the grandisine series, Grandisine C is isomeric with the known compound rudrakine [1]. Its primary reported biological activity is binding affinity for the human δ-opioid receptor (DOR), a G protein-coupled receptor implicated in pain modulation, mood regulation, and potential analgesic development with reduced adverse effect profiles compared to μ-opioid receptor agonists [1].

Analytical reference standard with X-ray confirmed absolute stereochemistry
Pharmacologically inactive comparator for antidiabetic assay validation
Defined long-term stability supports reproducible workflows

Alkaloid-C Uniqueness Among Tecoma Alkaloids


Within the indolizidine alkaloid class, minor structural modifications produce substantial variations in δ-opioid receptor (DOR) binding affinity that preclude functional interchangeability [1]. Even within the same *Elaeocarpus grandis* leaf extract, five co-occurring alkaloids (Grandisines C, D, F, G and (−)-isoelaeocarpiline) displayed IC₅₀ values spanning a 49-fold range (1.55–75.4 µM) against the identical human DOR target under identical assay conditions [1]. This intra-plant, intra-class affinity divergence demonstrates that generic substitution based solely on chemical class or botanical origin cannot preserve experimental outcomes. Procurement decisions must be compound-specific and guided by quantitative activity data.

Target · Alkaloid-C
Inactive in diabetes assays; defined extended storage stability
Analog · Tecomine
Reported hypoglycemic activity; documented low stability, pH-dependent degradation
Botanical origin or alkaloid class alone may not ensure interchangeability. Pharmacological inactivity and stability profiles must be reviewed before substitution.

Alkaloid-C vs. Tecomine Evidence


Validated Negative Control for Diabetes Assays

Grandisine C exhibits measurable but substantially lower binding affinity for the human δ-opioid receptor compared to the co-isolated compound Grandisine D. This direct head-to-head comparison was performed within the same study using identical experimental conditions, eliminating inter-laboratory variability as a confounding factor [1].

Negative Control Validation
Head-to-head
Alkaloid-CInactive; no glycemia or cholesterol change
TecomineActive; decreased plasma cholesterol
Supports inert control selection
db/db mouse model · Reported endpoint context
δ-opioid receptor indolizidine alkaloid receptor binding affinity

Storage Stability and Reproducibility

Grandisine C exhibits 5.2-fold greater binding affinity for the human δ-opioid receptor compared to Grandisine G, another indolizidine alkaloid isolated from the same plant species and evaluated under identical assay conditions [1]. Grandisine G contains a piperidine ring attached to the indolizidine core, a structural feature absent in Grandisine C, highlighting the functional consequences of scaffold variation [1].

Storage Stability
Cross-study
Alkaloid-CUp to 24 months (2–8°C)
TecomineLow stability, pH‑dependent degradation
May reduce batch variability risk
Vendor specification vs. peer-reviewed assessment
δ-opioid receptor structure-activity relationship indolizidine alkaloid

Absolute Configuration by X-Ray Crystallography

Grandisine C displays DOR binding affinity only marginally lower (1.5-fold) than (−)-isoelaeocarpiline, a known indolizidine alkaloid co-isolated from *E. grandis* [1]. This comparison is valuable because (−)-isoelaeocarpiline represents a structurally characterized reference compound within the same natural product family, providing a benchmark for relative potency assessment [1].

Absolute Configuration
Supporting evidence
Single-crystal X-ray diffraction confirms stereochemistry
Structural fingerprint for method development
Both compounds confirmed by X‑ray
δ-opioid receptor comparative pharmacology indolizidine

High Purity for Analytical Standards

Grandisine C (from *E. grandis*) exhibits 5.4-fold lower DOR binding affinity than elaeocarpenine, an indolizidine alkaloid from the related species *Elaeocarpus fuscoides* [1][2]. Both compounds were evaluated for human δ-opioid receptor binding using comparable radioligand displacement assays, though the studies were conducted separately. Elaeocarpenine (IC₅₀ = 2.7 µM) is notably more potent, while isoelaeocarpicine from the same *E. fuscoides* study shows markedly weaker activity (IC₅₀ = 35.1 µM, 2.4-fold lower than Grandisine C) [2].

Analytical Purity
Supporting evidence
≥98%
Suitable for reference standard use
Vendor-guaranteed purity
cross-species comparison δ-opioid receptor Elaeocarpus alkaloids

Grandisine F, the 14-Amino Analogue, Shows 9.4-Fold Higher DOR Affinity Than Grandisine C

Grandisine F, identified as the 14-amino analogue of Grandisine C, demonstrates 9.4-fold higher binding affinity for the human δ-opioid receptor (IC₅₀ = 1.55 µM) compared to Grandisine C (IC₅₀ = 14.6 µM) [1]. This single-site structural modification (amino substitution at position 14) produces a substantial potency enhancement, providing direct SAR evidence linking the 14-position to DOR binding efficiency [1].

structural analogue structure-activity relationship amino substitution

Grandisine C Shows Comparable DOR Affinity to Peripentadenine from a Different Elaeocarpaceae Genus

Grandisine C (IC₅₀ = 14.6 µM) exhibits comparable δ-opioid receptor binding affinity to peripentadenine (IC₅₀ = 11.4 µM), a pyrrolidine alkaloid from *Peripentadenia mearsii*, a different genus within the Elaeocarpaceae family [1][2]. The 1.3-fold difference between these compounds is minimal relative to the 6-fold spread observed among peripentonines from the same *P. mearsii* study (IC₅₀ values ranging from 11.4 to 69.2 µM) [2]. Notably, mearsamine, an indolizidine alkaloid from the same *P. mearsii* extract, showed no detectable binding to the δ-opioid receptor, demonstrating that the indolizidine scaffold alone does not guarantee DOR activity [2].

cross-genus comparison δ-opioid receptor pyrrolidine alkaloid

Alkaloid-C Research Applications


Negative Control in Antidiabetic Drug Discovery

Based on its quantified IC₅₀ of 14.6 µM against the human δ-opioid receptor [1], Grandisine C is optimally deployed as a moderate-affinity DOR ligand. This intermediate potency distinguishes it from higher-affinity grandisines (D: 1.65 µM; F: 1.55 µM) and lower-affinity compounds (G: 75.4 µM), enabling its use in concentration-response studies requiring a mid-range reference point [1]. The compound is particularly suited for competitive binding assays, functional selectivity studies comparing partial versus full agonists, and orthogonal validation of DOR-targeting hits from high-throughput screens where extremely potent ligands may produce confounding off-target effects.

Reference Standard for Analytical Methods

Grandisine C serves as a critical SAR reference compound for evaluating the functional impact of substitution at the 14-position of the indolizidine scaffold. The 9.4-fold affinity difference between Grandisine C (14.6 µM) and its 14-amino analogue Grandisine F (1.55 µM) provides a quantitatively defined baseline for assessing how structural modifications at this specific position modulate DOR binding [1]. This application is directly relevant for medicinal chemistry programs seeking to optimize DOR ligand potency through targeted functionalization, with Grandisine C representing the unsubstituted control against which analogues can be compared.

Stable Compound for Long-Term Pharmacological Studies

Grandisine C contributes to the expanding chemical library of indolizidine alkaloids from Australian rainforest Elaeocarpaceae species. Its isolation from *Elaeocarpus grandis*, alongside five other DOR-active alkaloids with a 49-fold activity range [1], supports chemotaxonomic investigations correlating botanical species with alkaloid profiles. For natural product discovery programs, Grandisine C represents a structurally characterized, moderately active reference standard for comparative metabolomics and dereplication efforts across *Elaeocarpus* and related genera (*Peripentadenia*). Its intermediate potency relative to cross-species comparators (e.g., elaeocarpenine at 2.7 µM from *E. fuscoides*) [2] provides a benchmark for assessing evolutionary divergence in secondary metabolite bioactivity.

Selectivity Panel Component for Opioid Receptor Subtype Profiling

The moderate DOR affinity of Grandisine C (IC₅₀ = 14.6 µM) [1] positions it as a useful component in opioid receptor subtype selectivity panels. When included alongside higher-affinity DOR ligands (e.g., Grandisine D, Grandisine F) and structurally related compounds lacking DOR activity (e.g., mearsamine) [3], Grandisine C helps establish activity thresholds and selectivity windows across μ, κ, and δ opioid receptor subtypes. This application is directly supported by the observation that DOR binding is not a class-wide property of indolizidines—mearsamine showed no binding despite sharing the indolizidine scaffold [3]—underscoring the necessity of compound-specific validation in selectivity assays.

Application
Selection Property
Validation Focus
Antidiabetic model negative control
Pharmacologically inert baseline
Assay specificity and model response validation
Analytical method reference standard
High-purity, stereochemically defined
HPLC/LC-MS calibration and method validation
Long-term pharmacological studies
Defined storage stability
Reproducibility across extended timelines
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